![molecular formula C12H14O2 B14261014 Methanone, phenyl[(2S,3R)-3-propyloxiranyl]- CAS No. 206276-02-0](/img/structure/B14261014.png)
Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, phenyl[(2S,3R)-3-propyloxiranyl]- is a complex organic compound with a unique structure that includes a phenyl group and an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl[(2S,3R)-3-propyloxiranyl]- typically involves the reaction of phenylmethanone with an oxirane derivative under specific conditions. One common method involves the use of N,N-dimethylformamide and sulfur to facilitate the formation of the oxirane ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of Methanone, phenyl[(2S,3R)-3-propyloxiranyl]- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, phenyl[(2S,3R)-3-propyloxiranyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction can produce a diol derivative.
Aplicaciones Científicas De Investigación
Methanone, phenyl[(2S,3R)-3-propyloxiranyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methanone, phenyl[(2S,3R)-3-propyloxiranyl]- involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-1-(Cyclopropylmethyl)-2-(hydroxymethyl)-3-phenyl-1,6-diazaspiro[3.3]hept-6-ylmethanone : A structurally related compound with different substituents .
(3-Aminophenyl)(phenyl)methanone: Another benzophenone derivative with different functional groups.
Methanone, [1,1’-biphenyl]-4-ylphenyl-: A similar compound with a biphenyl structure.
Uniqueness
Methanone, phenyl[(2S,3R)-3-propyloxiranyl]- is unique due to its specific stereochemistry and the presence of both an oxirane ring and a phenyl group. This combination of features gives it distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
206276-02-0 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
phenyl-[(2S,3R)-3-propyloxiran-2-yl]methanone |
InChI |
InChI=1S/C12H14O2/c1-2-6-10-12(14-10)11(13)9-7-4-3-5-8-9/h3-5,7-8,10,12H,2,6H2,1H3/t10-,12+/m1/s1 |
Clave InChI |
NFSTURUREUGTJH-PWSUYJOCSA-N |
SMILES isomérico |
CCC[C@@H]1[C@H](O1)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCC1C(O1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


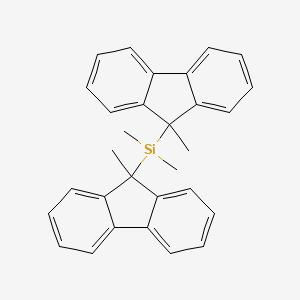
silane](/img/structure/B14260937.png)
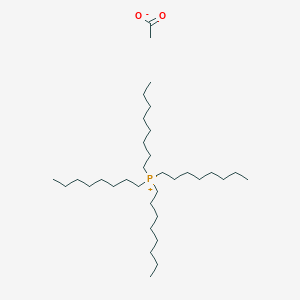
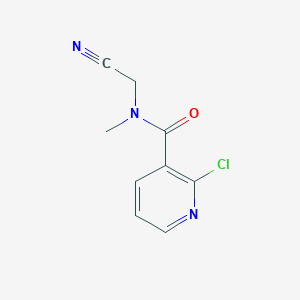
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)

![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)
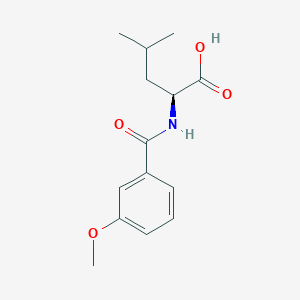

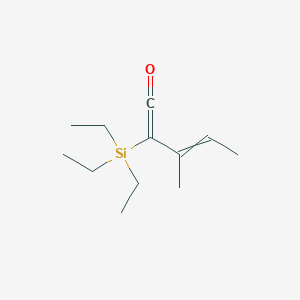
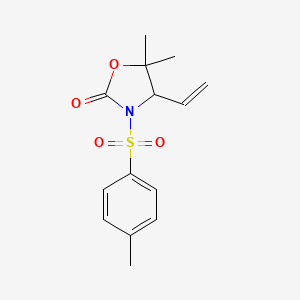

![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)

